molecular formula C9H10N2O B571893 6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1226907-32-9

6-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No.: B571893
CAS No.: 1226907-32-9
M. Wt: 162.192
InChI Key: WIMHUMILCZAGSQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methoxy group at the 6-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For example, the reaction of 2-aminopyridine with 2-methoxyacetophenone under acidic conditions can lead to the formation of the desired compound. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the imidazo[1,2-a]pyridine ring. Halogenation using bromine or iodine is a common example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or iodine in chloroform.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Methoxy-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent probes for the detection of metal ions.

Comparison with Similar Compounds

6-Methoxy-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    2-Methylimidazo[1,2-a]pyridine: Lacks the methoxy group, which may result in different biological activities.

    6-Methoxyimidazo[1,2-a]pyridine: Lacks the methyl group, which can affect its chemical reactivity and biological properties.

    2-Methylimidazo[1,2-a]pyridine-3-carboxamide: Contains an additional carboxamide group, which can enhance its solubility and pharmacokinetic properties.

The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

6-methoxy-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-5-11-6-8(12-2)3-4-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHUMILCZAGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.74 g (8.04 mW of chloroacetone is added to a solution of 0.5 g (mM) of 2-amino-5-methoxypyridine in 17 ml of ethanol. The mixture is refluxed for 20 hours and then concentrated under reduced pressure. Ethyl acetate is added to the evaporation residue and the organic phase is washed with a saturated aqueous solution of sodium bicarbonate and then with a saturated solution of sodium chloride. The organic phase is subsequently dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The evaporation residue is purified by NH2 (amino group)-grafted silica gel chromatography, elution being carried out with a toluene/isopropyl alcohol mixture (99/1; v/v). The expected product is obtained in the form of an orange oil with a yield of 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
54%

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